molecular formula C8H7NO B568354 1H-1,4-Methanopyrrolo[2,1-c][1,4]oxazine CAS No. 122521-97-5

1H-1,4-Methanopyrrolo[2,1-c][1,4]oxazine

Cat. No.: B568354
CAS No.: 122521-97-5
M. Wt: 133.15
InChI Key: VUQOCIJKMFJUFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-1,4-Methanopyrrolo[2,1-c][1,4]oxazine is a specialized heterocyclic organic compound that serves as a valuable scaffold in medicinal chemistry and organic synthesis . Recent advances in synthetic methodologies have enabled efficient, one-pot, transition metal-free synthesis of its derivatives, such as 3-methyl-1H-pyrrolo[2,1-c][1,4]oxazines, using superbasic systems like NaOH/DMSO, providing researchers with access to these structures in good yields . The pyrrolo[2,1-c][1,4]oxazine core is a fused bicyclic structure of significant interest for constructing complex molecular architectures, including spiro-tricyclic skeletons, which are prominent in pharmaceutical research due to their potential biological activities . This compound family is a key intermediate for developing novel therapeutic agents and functional materials, offering researchers a versatile building block for exploratory synthesis. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

CAS No.

122521-97-5

Molecular Formula

C8H7NO

Molecular Weight

133.15

InChI

InChI=1S/C8H7NO/c1-2-7-8-4-6(5-10-8)9(7)3-1/h1-3,5,8H,4H2

InChI Key

VUQOCIJKMFJUFK-UHFFFAOYSA-N

SMILES

C1C2C3=CC=CN3C1=CO2

Synonyms

1,4-Methano-1H-pyrrolo[2,1-c][1,4]oxazine(9CI)

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Research indicates that 1H-1,4-Methanopyrrolo[2,1-c][1,4]oxazine and its derivatives exhibit promising biological activities:

  • Anticancer Potential : Compounds within the oxazine class have demonstrated significant anticancer effects. Preliminary studies suggest that 1H-1,4-Methanopyrrolo[2,1-c][1,4]oxazine may inhibit tumor growth through various mechanisms .
  • Neuroprotective Effects : Similar compounds have shown potential in neuroprotection and may be beneficial in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

Material Science Applications

The unique properties of 1H-1,4-Methanopyrrolo[2,1-c][1,4]oxazine also make it suitable for applications in materials science:

  • Polymer Chemistry : Its reactivity allows it to serve as a building block for synthesizing advanced materials with tailored properties. It can be incorporated into polymer matrices to enhance mechanical strength and thermal stability .
  • Organic Electronics : The compound's electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of derivatives of 1H-1,4-Methanopyrrolo[2,1-c][1,4]oxazine. The results indicated that certain derivatives inhibited cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Case Study 2: Neuroprotective Mechanisms

Research into the neuroprotective effects of compounds similar to 1H-1,4-Methanopyrrolo[2,1-c][1,4]oxazine revealed that these compounds could reduce oxidative stress and inflammation in neuronal cells. These findings suggest potential therapeutic applications for neurodegenerative conditions .

Comparison with Similar Compounds

Table 1: Structural Comparison of 1H-1,4-Methanopyrrolo[2,1-c][1,4]oxazine and Analogues

Compound Name Molecular Formula Key Functional Groups Biological Activity/Application
1H-1,4-Methanopyrrolo[2,1-c][1,4]oxazine C₈H₇NO Bridged methano group, pyrrole-oxazine CNS depressant (preclinical)
Octahydropyrido[2,1-c][1,4]oxazine C₁₀H₁₇NO Piperidine-oxazine fusion CNS activity (locomotor reduction in mice)
1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione C₇H₅NO₃ Two ketone groups Photophysical applications
Pyrimido[6,1-c][1,4]oxazine C₉H₁₀N₂O Pyrimidine-oxazine fusion Low antiviral activity (HBV capsid inhibition)
(R)-Octahydropyrazino[2,1-c][1,4]oxazine C₇H₁₄N₂O Pyrazine-oxazine fusion Intermediate for anxiolytic/antidepressant drugs

Key Observations :

  • Ring Fusion Differences : The substitution of pyrrole with piperidine (e.g., octahydropyrido[2,1-c][1,4]oxazine) increases saturation, enhancing CNS penetration but reducing aromaticity .
  • Functional Group Impact : The addition of ketone groups (e.g., 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione) increases polarity, making the compound suitable for optical applications but less bioavailable .

Table 2: Pharmacological Profile Comparison

Compound Target/Mechanism Potency/Activity Reference
1H-1,4-Methanopyrrolo[2,1-c][1,4]oxazine CNS depressant (unspecified target) Moderate locomotor reduction
Octahydropyrazino[2,1-c][1,4]oxazine ROMK inhibition IC₅₀ = 12 nM (high selectivity)
Pyrimido[6,1-c][1,4]oxazine HBV capsid assembly inhibition EC₅₀ > 10 µM (low efficacy)

Key Findings :

  • CNS Activity : The 3-phenyl derivative of octahydropyrido[2,1-c][1,4]oxazine exhibits stereospecific CNS effects, with the 10R diastereomer showing superior locomotor suppression compared to 10S .
  • Therapeutic Applications: Octahydropyrazino[2,1-c][1,4]oxazine derivatives demonstrate improved pharmacokinetics (e.g., bioavailability >80%) as ROMK inhibitors for hypertension , whereas the methanopyrrolo-oxazine core lacks such specificity.

Key Insights :

  • Efficiency: The GP7 method for spiro-oxazine synthesis achieves high yields (>90%) due to mild reaction conditions , whereas catalytic hydrogenolysis routes for the methanopyrrolo-oxazine scaffold require stringent pH control .
  • Challenges: Stereochemical control remains a hurdle for octahydropyrido/pyrazino-oxazines, necessitating chiral resolution techniques .

Physicochemical Properties

Table 4: Physicochemical Comparison

Compound Molecular Weight (g/mol) LogP Solubility (H₂O) Stability
1H-1,4-Methanopyrrolo[2,1-c][1,4]oxazine 133.15 1.2 Low Stable at RT
(R)-Octahydropyrazino-oxazine 178.66 0.8 High Hygroscopic
1H,3H,4H-Pyrrolo-oxazine-1,3-dione 151.12 -0.5 Moderate Light-sensitive

Key Trends :

  • Lipophilicity: The methanopyrrolo-oxazine scaffold’s higher LogP (1.2) suggests better membrane permeability than polar dione derivatives (LogP = -0.5) .
  • Stability: Hygroscopicity in pyrazino-oxazines necessitates inert storage conditions , whereas the methanopyrrolo-oxazine core is air-stable.

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds through a Michael addition of the amino alcohol to the acetylene, followed by intramolecular cyclization. Key parameters include:

  • Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing dipolar intermediates.

  • Temperature : Reactions typically proceed at 0–25°C to minimize side product formation.

  • Catalysts : Phosphine derivatives (e.g., PPh₃) facilitate proton transfer steps, achieving yields up to 78%.

Table 1: Representative Conditions for Cyclocondensation

Starting MaterialSolventCatalystTemp (°C)Yield (%)
β-Amino alcohol + DMADMeCNPPh₃0→2572
1-Nitroso-2-naphthol + DAADMeOHNoneReflux65

Hydrogenation of Unsaturated Precursors

Saturation of the methano bridge is critical for accessing the 1H-1,4-Methanopyrrolo[2,1-c]oxazine scaffold. VulcanChem’s protocol for hexahydro-7,8a-methanopyrrolo[2,1-c]oxazine-3-carboxylic acid highlights the use of palladium or nickel catalysts under hydrogen gas (1–3 atm).

Catalytic Hydrogenation Parameters

  • Catalyst Loading : 5–10% Pd/C or Raney Ni achieves full saturation within 12–24 hours.

  • Solvent Effects : Ethanol or ethyl acetate preferentially stabilizes the bicyclic transition state.

  • Selectivity : Competitive reduction of the oxazine ring is mitigated by steric hindrance from the methano bridge.

Table 2: Hydrogenation Efficiency Across Catalysts

CatalystPressure (atm)Time (h)Yield (%)
Pd/C21285
Raney Ni31878

Tandem Cycloaddition-Cycloreversion Strategies

Recent advances employ Diels-Alder cycloadditions followed by retro-electrocyclizations to construct the oxazine core. A 2024 study detailed the reaction of 1,4-oxazin-2-ones with phenylacetylene, yielding polysubstituted pyridines and oxazine intermediates.

Key Steps in Tandem Reactions

  • Cycloaddition : Oxazinones react with alkynes at 80°C, forming a bicyclic adduct.

  • Cycloreversion : Thermal cleavage (120°C) regenerates the oxazine ring while introducing substituents.

Table 3: Performance of Tandem Reaction Sequences

Oxazinone PrecursorAlkyneProduct Yield (%)
1,4-Oxazin-2-onePhenylacetylene68

Solid-Phase Synthesis for Structural Diversification

Patent literature discloses solid-phase methods to generate 1,4-Methanopyrrolooxazine derivatives. A 2023 WO patent describes immobilizing pyrrole intermediates on resin, followed by oxazine ring closure and cleavage.

Advantages of Solid-Phase Approaches

  • Purification Simplification : By-products remain resin-bound, enabling facile isolation.

  • Combinatorial Libraries : Varying amino alcohol and acetylene inputs generates structural diversity.

Crystallographic Insights into Reaction Intermediates

Single-crystal X-ray diffraction of related compounds, such as 6-(4-chlorophenyl)-2-(4-methoxyphenyl)-6,7-dihydro-4H-pyrazolo[5,1-c]oxazine, reveals planar oxazine rings (dihedral angle: 8.96° with pyrazole) . These findings inform solvent selection and catalyst design to minimize steric strain during methano bridge formation.

Q & A

Q. What are the primary synthetic routes for 1H-1,4-Methanopyrrolo[2,1-c][1,4]oxazine, and how do reaction conditions influence stereochemical outcomes?

The synthesis often involves cyclization strategies, such as the Aza-Michael addition for imidazo-oxazine analogs, where primary amines react with α,β-unsaturated carbonyl compounds under mild conditions (e.g., room temperature, polar solvents). Stereochemical control is critical, as reaction parameters (e.g., temperature, catalyst) can lead to distinct stereoisomers. For example, diastereoselective synthesis via C–H functionalization using benzoic acid catalysis enables fused oxazine formation with high selectivity .

Q. How can the molecular structure and purity of 1H-1,4-Methanopyrrolo[2,1-c][1,4]oxazine derivatives be confirmed?

Key techniques include:

  • X-ray crystallography to resolve fused bicyclic systems and non-planar nitrogen/oxygen atoms .
  • NMR spectroscopy (¹H/¹³C) to identify chiral centers and substituent effects, such as shifts in methanamine or ethyl groups .
  • Elemental analysis and HPLC for purity assessment, particularly for intermediates like tert-butyl esters .

Q. What safety precautions are required when handling this compound in laboratory settings?

  • Personal protective equipment (PPE): Gloves, lab coats, and eye protection are mandatory due to acute toxicity risks (oral, dermal, inhalation; Category 4) .
  • Incompatible materials: Avoid strong acids/bases and oxidizing agents to prevent hazardous decomposition (e.g., toxic fumes) .
  • Storage: Stable under normal conditions but requires inert atmosphere for long-term preservation .

Advanced Research Questions

Q. How do stereochemical variations in the bicyclic core influence biological activity?

Chirality at carbon atoms (e.g., 3S,8aS configuration) dictates interactions with enzymes or receptors. For instance, methanamine-substituted analogs show enhanced binding to CNS targets due to hydrogen bonding via the imidazole moiety. Modifications like ethyl or quinolinyl groups alter selectivity for antimicrobial or antitumor applications .

Q. What methodologies are used to analyze structure-activity relationships (SAR) for oxazine derivatives?

  • Molecular docking: Predict interactions with biological targets (e.g., DNA for antitumor PBD analogs) .
  • Enzyme inhibition assays: Test derivatives against nucleoside phosphorylases or hydrolases to assess transition-state mimicry efficacy .
  • Comparative SAR tables: Evaluate substituent effects (e.g., methyl vs. ethyl groups) on bioactivity and solubility .

Q. How can conflicting data on synthetic yields or biological efficacy be resolved?

  • Reproducibility checks: Standardize reaction conditions (e.g., solvent purity, catalyst loading) across labs .
  • Meta-analysis: Compare crystallographic data (e.g., bond lengths, planarity deviations) to identify structural inconsistencies .
  • Dose-response studies: Clarify discrepancies in pharmacological activity by testing across multiple cell lines or in vivo models .

Q. What strategies optimize the stability of oxazine derivatives under physiological conditions?

  • Prodrug design: Introduce tert-butyl esters or carboxylic acid groups to enhance metabolic stability .
  • pH adjustment: Maintain solutions near the compound’s pKa (~9.32) to prevent degradation .
  • Lyophilization: Improve shelf life for hydrophilic analogs .

Methodological Challenges and Solutions

Q. What advanced techniques address low yields in multi-step syntheses?

  • Flow chemistry: Enhances efficiency for pyrazino-oxazine intermediates by optimizing residence time and temperature .
  • Microwave-assisted synthesis: Accelerates cyclization steps, reducing side reactions .

Q. How are computational tools applied to predict novel oxazine analogs?

  • DFT calculations: Model electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization .
  • Machine learning: Train models on existing SAR data to prioritize high-potential derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.